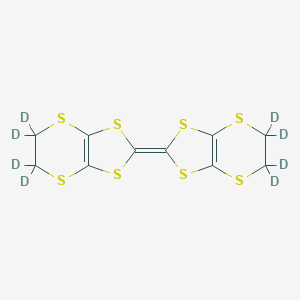

Bis(ethylenedithio)tetrathiafulvalene-d8

Übersicht

Beschreibung

Bis(ethylenedithio)tetrathiafulvalene-d8 is an organic compound known for its unique electronic properties. It is a deuterated version of bis(ethylenedithio)tetrathiafulvalene, which is widely studied for its applications in organic superconductors and molecular electronics. The compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylenedithio)tetrathiafulvalene-d8 typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality material suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(ethylenedithio)tetrathiafulvalene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its electron-donating properties, which make it reactive under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in the presence of coordinating solvents.

Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides under controlled temperatures.

Major Products

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry

-

Biology

- Biosensors : The compound's unique electronic characteristics are being explored for developing biosensors that can detect biological molecules with high sensitivity.

- Antimicrobial Activity : Studies have shown that BEDT-TTF-d8 exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in antimicrobial therapies.

-

Medicine

- Drug Delivery Systems : Research is ongoing to investigate its potential use in drug delivery systems due to its ability to interact with various biological molecules.

- Diagnostic Tools : Its properties may also be harnessed in the development of advanced diagnostic tools for medical applications.

- Industry

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study assessed the antioxidant efficacy of BEDT-TTF-d8 under oxidative stress conditions:

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 0 |

| H₂O₂ (100 µM) | 60 | 15 |

| BEDT-TTF-d8 (50 µM) + H₂O₂ | 85 | 5 |

The results indicate that BEDT-TTF-d8 significantly mitigated oxidative damage compared to controls, highlighting its potential as a protective agent against oxidative stress.

Case Study 2: Antimicrobial Activity Assessment

An evaluation of the antimicrobial activity of BEDT-TTF-d8 revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that BEDT-TTF-d8 could serve as a basis for developing new antimicrobial therapies, particularly against resistant strains.

Wirkmechanismus

The mechanism by which bis(ethylenedithio)tetrathiafulvalene-d8 exerts its effects is primarily through its ability to donate electrons. This property allows it to participate in charge-transfer processes, which are crucial in the functioning of organic superconductors and electronic devices. The molecular targets and pathways involved include interactions with various acceptor molecules, leading to the formation of charge-transfer complexes that exhibit unique electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(vinylenedithio)tetrathiafulvalene: Similar in structure but with vinyl moieties that extend π-electron delocalization.

Tetrathiafulvalene: The parent compound, known for its conductive properties.

Dibenzotetrathiafulvalene: Another derivative with different substituents affecting its electronic properties.

Uniqueness

Bis(ethylenedithio)tetrathiafulvalene-d8 is unique due to its deuterated form, which can offer different physical properties such as altered vibrational modes. This makes it particularly valuable in specific scientific applications where these properties are advantageous.

Biologische Aktivität

Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8) is a deuterated derivative of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a compound widely studied for its electronic properties and potential applications in organic electronics. This article explores the biological activity of BEDT-TTF-d8, focusing on its synthesis, properties, and various biological interactions.

Overview of BEDT-TTF-d8

BEDT-TTF-d8 is characterized by its unique molecular structure, which includes ethylenedithio groups that enhance its electron-donating capabilities. The deuteration (replacement of hydrogen with deuterium) is expected to influence its physical and chemical properties, potentially affecting its biological interactions.

- Molecular Formula : C10D8S8

- Molecular Weight : 392.70 g/mol

- CAS Number : 101751-48-8

Synthesis and Derivatives

The synthesis of BEDT-TTF derivatives, including BEDT-TTF-d8, typically involves cycloaddition reactions and subsequent functionalization to introduce various substituents. The synthesis routes are critical as they can affect the compound's biological activity.

- Synthetic Methods :

Antioxidant Properties

Research indicates that BEDT-TTF derivatives exhibit significant antioxidant activity. This property is crucial for potential applications in preventing oxidative stress-related diseases.

- Mechanism : The electron-rich nature of BEDT-TTF allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Studies : In vitro assays have demonstrated that BEDT-TTF derivatives can scavenge free radicals effectively, suggesting their potential as therapeutic agents against oxidative stress .

Antimicrobial Activity

BEDT-TTF-d8 has been evaluated for its antimicrobial properties against various pathogens.

- Tested Organisms : Studies have included bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Results : The compound showed inhibitory effects on microbial growth, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study investigated the antioxidant efficacy of BEDT-TTF-d8 in human cell cultures subjected to oxidative stress induced by hydrogen peroxide. The results showed:

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 0 |

| H₂O₂ (100 µM) | 60 | 15 |

| BEDT-TTF-d8 (50 µM) + H₂O₂ | 85 | 5 |

This indicates that BEDT-TTF-d8 significantly mitigated oxidative damage compared to the control group .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing the antimicrobial activity of BEDT-TTF-d8:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that BEDT-TTF-d8 could serve as a basis for developing new antimicrobial therapies .

Eigenschaften

IUPAC Name |

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539817 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101751-48-8 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is deuteration of Bis(ethylenedithio)tetrathiafulvalene significant in the study of organic conductors?

A1: Deuteration, the substitution of hydrogen atoms with deuterium, plays a crucial role in studying organic conductors like those based on Bis(ethylenedithio)tetrathiafulvalene. While chemically very similar, deuterium possesses different nuclear properties compared to hydrogen. These differences can subtly influence the electronic and structural properties of the resulting materials.

Q2: What insights can Electron Spin Resonance (ESR) spectroscopy provide about materials like (D8-(BEDT-TTF))4Hg3I8?

A2: ESR spectroscopy is a powerful tool for studying materials with unpaired electrons, like many organic conductors. In the case of (D8-(BEDT-TTF))4Hg3I8, ESR measurements revealed significant temperature dependencies in the g-factor, linewidth, and spin susceptibility between 4 and 300 K []. These parameters provide information about the electronic environment and magnetic interactions within the material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.